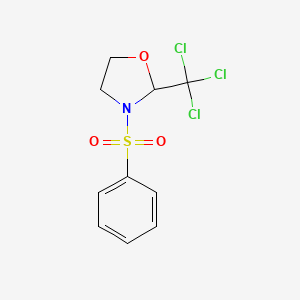
3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.
Mecanismo De Acción
The mechanism of action of 3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine is not fully understood. However, it has been proposed that it acts as a nucleophile and forms covalent bonds with certain functional groups in proteins and enzymes, leading to their inactivation.
Biochemical and Physiological Effects
Studies have shown that 3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine has a broad spectrum of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine is its high reactivity and selectivity towards certain functional groups in proteins and enzymes. This makes it a useful tool for studying enzyme activity and protein function. However, its high reactivity can also lead to non-specific binding and off-target effects, which can be a limitation in some experiments.
Direcciones Futuras
There are several future directions for the study of 3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine. One direction is the development of more efficient and selective synthesis methods to improve the yield and purity of the product. Another direction is the further study of its mechanism of action and its potential as a drug candidate for the treatment of various diseases. Additionally, its potential as a catalyst in organic synthesis reactions could also be further explored.
Métodos De Síntesis
The synthesis of 3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine has been achieved through several methods. One of the most commonly used methods is the reaction of trichloromethyl isocyanate with phenylsulfonyl hydrazide in the presence of a base. Another method involves the reaction of trichloromethyl chloroformate with phenylsulfonyl hydrazine in the presence of a base. These methods have been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. It has also been studied for its potential use as a catalyst in organic synthesis reactions.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-2-(trichloromethyl)-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO3S/c11-10(12,13)9-14(6-7-17-9)18(15,16)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNXVKPBARVWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5115564.png)
![1-(2-fluorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115567.png)

![8-chloro-N'-[1-(4-isopropoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5115586.png)
![N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine](/img/structure/B5115591.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxybutanamide](/img/structure/B5115596.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5115602.png)
![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-(3-furoyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5115608.png)
![10-oxa-1-azatetracyclo[10.2.2.0~2,11~.0~4,9~]hexadeca-2,4,6,8-tetraen-11-ol](/img/structure/B5115616.png)

![N-ethyl-4'-fluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-biphenylcarboxamide](/img/structure/B5115627.png)


